molecular formula C10H13BrClN B13650656 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13650656
M. Wt: 262.57 g/mol
InChI Key: ALBACQJJNPKADE-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN. It is a brominated derivative of tetrahydronaphthalen-1-amine and is often used in research settings for its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in studies involving receptor binding and neurotransmitter activity.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The bromine substituent plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride

Uniqueness

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This positional specificity can influence the compound’s reactivity and interaction with biological targets, making it valuable for targeted research applications .

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1,3,5,9H,2,4,6,12H2;1H

InChI Key

ALBACQJJNPKADE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2Br)N.Cl

Origin of Product

United States

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